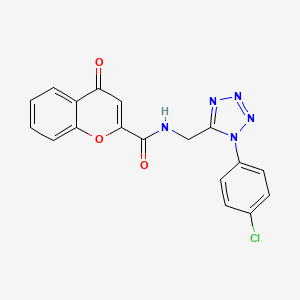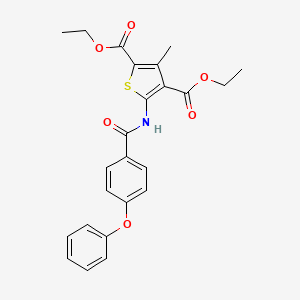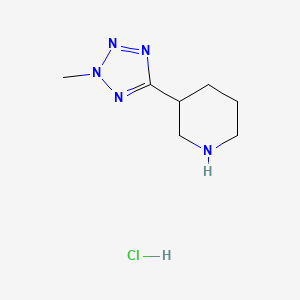
1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea is a synthetic compound that has gained the attention of researchers due to its potential in various scientific applications. This compound is a urea derivative that has been synthesized using various methods. The synthesis of this compound has been optimized to provide high yields and purity.
Wissenschaftliche Forschungsanwendungen
Anti-HIV-1 Activity
A study highlighted the synthesis and evaluation of a new series of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds exhibited significant anti-HIV-1 activity, with one derivative showing an exceptionally low EC50 value and a high selectivity index, suggesting potential for further development as anti-HIV-1 agents (Sakakibara et al., 2015).
Self-Assembly and Molecular Aggregates
Research into tris(2-ureidobenzyl)amines demonstrated their ability to form dimeric aggregates due to their inherent flexibility. This self-assembly into dimeric species, both in solid state and solution, showcases the potential for constructing molecular capsules or networks for various applications, such as drug delivery systems or nanomaterials (Alajarín et al., 2004).
Antioxidant Properties
A study on asymmetric bis-isatin derivatives containing urea/thiourea moiety investigated their design, synthesis, and antioxidant properties. Notably, compounds with thiourea moiety displayed moderate ABTS activity, indicating their potential as antioxidants. This work lays the groundwork for exploring the antioxidant capabilities of isatin derivatives and their relevance in preventing oxidative stress-related diseases (Yakan et al., 2021).
Molecular Encapsulation
The study of tris(m-ureidobenzyl)amines forming molecular capsules capable of encapsulating small molecules underscores the potential of using such structures for molecular recognition and encapsulation. This ability to form capsules through self-assembly has implications for creating targeted drug delivery systems, highlighting a novel approach to enhancing the efficacy and specificity of therapeutic agents (Alajarín et al., 2002).
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions demonstrated their effectiveness in reducing corrosion rates. This finding is crucial for the development of safer and more efficient corrosion inhibitors for industrial applications, particularly in environments where acid corrosion is a significant concern (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-6-3-11(7-16(15)25-2)10-19-18(23)20-13-4-5-14-12(8-13)9-17(22)21-14/h3-8H,9-10H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZAWCMYNRFEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-oxoindolin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2751606.png)
![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)

![N-(sec-butyl)-3-(1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2751610.png)

![3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2751613.png)
![Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751615.png)
![1-[(4-Phenylphenyl)methoxymethyl]benzotriazole](/img/structure/B2751616.png)
![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751618.png)
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B2751621.png)


![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2751625.png)
![7-Chloro-1-(4-ethoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2751628.png)